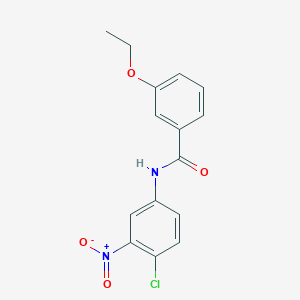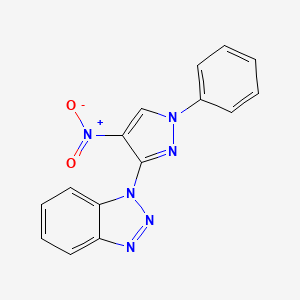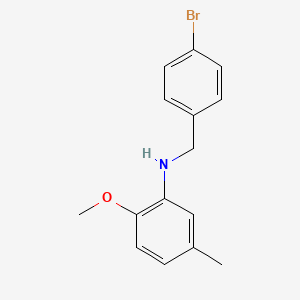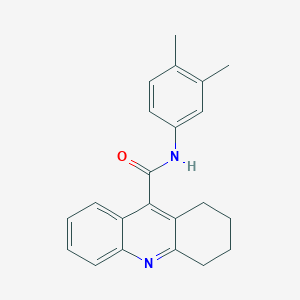![molecular formula C15H13ClN2O3S B5725959 2-[(2-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5725959.png)
2-[(2-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CBTA and is synthesized using a specific method that involves several steps.
作用機序
The mechanism of action of CBTA is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cancer cells and bacteria. CBTA has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. In addition, CBTA has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
CBTA has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, CBTA has been shown to induce apoptosis, or programmed cell death, by activating specific pathways. In bacteria, CBTA has been shown to disrupt cell wall synthesis, leading to cell death. CBTA has also been shown to have anti-inflammatory effects by inhibiting the production of specific cytokines.
実験室実験の利点と制限
CBTA has several advantages for lab experiments, including its high purity and stability. CBTA can be easily synthesized using a specific method, and its purity can be increased using various purification techniques. However, CBTA also has limitations, including its low solubility in water and its potential toxicity. Researchers must take precautions when handling CBTA and use appropriate safety measures.
将来の方向性
There are several future directions for research on CBTA, including the development of new drugs for cancer and bacterial infections, the study of CBTA's potential applications in material science, and the investigation of CBTA's mechanism of action. Researchers may also explore the use of CBTA in combination with other compounds to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, CBTA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBTA can be synthesized using a specific method and has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. CBTA has several advantages for lab experiments, including its high purity and stability, but also has limitations, including its low solubility in water and potential toxicity. There are several future directions for research on CBTA, including the development of new drugs and the investigation of CBTA's mechanism of action.
合成法
The synthesis of CBTA involves several steps, starting with the reaction of 2-chlorobenzyl chloride with sodium thioacetate to produce 2-(2-chlorobenzylthio) acetic acid. This intermediate product is then reacted with 3-nitrobenzoyl chloride to produce CBTA. The yield of CBTA is around 70%, and the purity can be increased using various purification techniques.
科学的研究の応用
CBTA has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, CBTA has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. CBTA has been shown to inhibit the growth of cancer cells and bacteria, making it a potential candidate for the development of new drugs. In material science, CBTA has been studied for its ability to form self-assembled monolayers on various surfaces, which can be used for the development of biosensors and other devices.
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-14-7-2-1-4-11(14)9-22-10-15(19)17-12-5-3-6-13(8-12)18(20)21/h1-8H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUTWTCWEXYCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-phenylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5725884.png)
![3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5725887.png)

![dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5725898.png)

![4-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5725920.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B5725931.png)
![4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5725936.png)
![1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5725951.png)
![1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5725978.png)

![4-[({[amino(3-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5725987.png)